(S)-2,3-二甲氧基丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

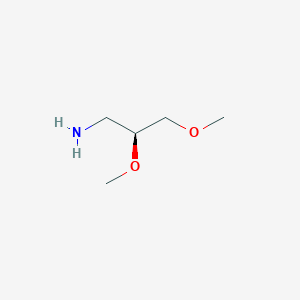

(S)-2,3-Dimethoxypropan-1-amine is a chiral amine that is structurally related to the compounds discussed in the provided papers. While the exact compound is not directly mentioned, the papers provide insights into similar compounds that can help infer properties and synthesis methods for (S)-2,3-Dimethoxypropan-1-amine. The related compounds are known to be effective in various chemical applications, including serving as chiral auxiliaries and ligands for receptors.

Synthesis Analysis

The synthesis of related chiral amines, such as 1-(2,5-dimethoxyphenyl)ethylamine, involves starting from simple aromatic compounds like 1,4-dimethoxybenzene. The process includes the formation of diastereomeric salts with mandelic acid to resolve the racemic mixture into its enantiomers . Although the synthesis of (S)-2,3-Dimethoxypropan-1-amine is not explicitly described, similar strategies could be employed, such as the use of chiral resolution or asymmetric synthesis techniques to obtain the desired enantiomer.

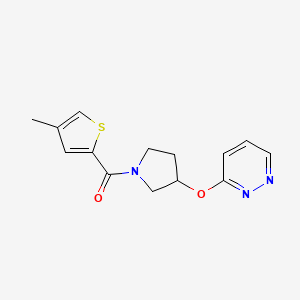

Molecular Structure Analysis

The molecular structure of (S)-2,3-Dimethoxypropan-1-amine would consist of a propan-1-amine backbone with two methoxy groups at the 2 and 3 positions. This structure is somewhat similar to the 2,5-dimethoxyphenyl)ethylamine derivatives, which have been shown to interact with biological receptors based on the nature of their substituents . The spatial arrangement of the methoxy groups and the chiral center in (S)-2,3-Dimethoxypropan-1-amine would be critical in determining its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactions involving compounds like (S)-2,3-Dimethoxypropan-1-amine typically depend on the functional groups present. For instance, the related compound 1-(2,5-dimethoxyphenyl)ethylamine can undergo alkylation reactions with alkylmetals, followed by acetylation and oxidation to transfer the amino group to the final product . The presence of methoxy groups in (S)-2,3-Dimethoxypropan-1-amine suggests that it could participate in similar reactions, where the methoxy groups may influence the reactivity of the amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2,3-Dimethoxypropan-1-amine would be influenced by its molecular structure. The methoxy groups would contribute to the compound's polarity and potential hydrogen bonding capabilities. The chiral center would affect the optical properties, such as specific rotation. The related compounds are known to have varying agonistic or antagonistic properties based on their substituents when acting as ligands for the 5-HT2A/C receptors . This suggests that (S)-2,3-Dimethoxypropan-1-amine could also exhibit specific biological activities depending on its stereochemistry and substituents.

科学研究应用

多巴胺 D(3) 受体拮抗剂合成

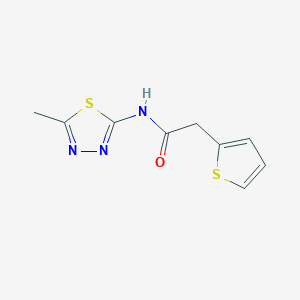

(S)-2,3-二甲氧基丙胺衍生物因其作为选择性多巴胺 D(3) 受体拮抗剂的潜力而受到研究,在动物模型中作为抗精神病剂显示出前景。研究强调了胺基上的氮取代对于实现选择性拮抗的重要性,特定的烷基导致更高的 D(3) 受体结合亲和力。这对于开发与传统疗法相比副作用更少的新型精神药物具有重要意义 (Haadsma-Svensson 等,2001)。

电子显微镜的高级样品制备技术

(S)-2,3-二甲氧基丙胺衍生物已用于电子显微镜的创新样品制备技术中,特别是在生物组织的化学脱水中。这种方法保留了超微结构的完整性,并提供了一种比传统的物理脱水过程更简单、更快捷的替代方法,这可能会彻底改变生物标本的显微检查 (Muller & Jacks,1975)。

抗肿瘤药合成

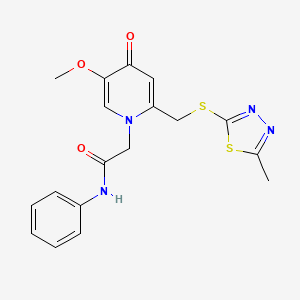

对 (S)-2,3-二甲氧基丙胺衍生物的研究包括它们在合成 3,4-亚甲二氧基-5,4'-二甲氧基-3'-氨基-Z-芪等化合物中的应用,该化合物已显示出对一组人类和动物癌细胞系的高活性。这些化合物在秋水仙碱位点结合,抑制微管蛋白聚合,这是癌细胞分裂的关键途径。这突出了 (S)-2,3-二甲氧基丙胺衍生物在开发新型抗癌药物中的潜力 (Pettit 等,2003)。

大气成核研究

(S)-2,3-二甲氧基丙胺及其衍生物也引起了大气科学的兴趣,特别是在硫酸-水成核的研究中,这是一个影响云形成和气候的基本过程。包括 (S)-2,3-二甲氧基丙胺衍生物在内的胺类已被发现比氨更有效地增强中性和离子诱导的成核,这可能对理解和模拟大气过程产生重大影响 (Kurtén 等,2008)。

先进材料开发

在材料科学领域,(S)-2,3-二甲氧基丙胺衍生物已用于合成先进聚合物和材料。例如,已探索将它们掺入聚合物吸附剂中,用于从排放物中选择性去除二氧化硫等应用,展示了这些化合物在环境保护技术中的多功能性和实用性 (Tailor 等,2014)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2,3-dimethoxypropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-7-4-5(3-6)8-2/h5H,3-4,6H2,1-2H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSLJZMWPNMEGK-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2,3-dimethoxypropan-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2524245.png)

![N-(1-Cyanocyclopentyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2524246.png)

![2-[(3,4-dimethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2524253.png)

![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2524254.png)

![4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2524258.png)

![3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2524261.png)

![5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2524262.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2524264.png)

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524265.png)

![4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2524268.png)